molecular formula C17H25FN2O2 B13158171 Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13158171
M. Wt: 308.4 g/mol
InChI Key: AJCHJTNWRNMVBL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a piperidine ring substituted with an amino group and a fluoro-methylphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate typically involves several steps. One common method includes the reaction of tert-butyl 4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and changes in cellular processes .

Comparison with Similar Compounds

Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in its respective fields.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-11-9-12(18)5-6-13(11)14-7-8-20(10-15(14)19)16(21)22-17(2,3)4/h5-6,9,14-15H,7-8,10,19H2,1-4H3

InChI Key

AJCHJTNWRNMVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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